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For researchers, scientists, and drug development professionals embarking on lipid analysis,
the initial extraction step is arguably the most critical. The choice of solvent system dictates not
only the yield but also the classes of lipids recovered, profoundly influencing the final analytical
results. This guide provides an in-depth comparison of the three most prevalent solvent
extraction methods: the classic Folch and Bligh & Dyer techniques, and the more modern
methyl-tert-butyl ether (MTBE) method. We will delve into the mechanistic principles, provide
detailed, field-tested protocols, and present comparative data to empower you to make an
informed decision for your specific research needs.

The Foundational Principle: Disrupting and
Dissolving

Lipid extraction from biological matrices is a delicate balance of disrupting the interactions
between lipids and other biomolecules, primarily proteins, and then solubilizing the lipids in an
organic solvent.[1][2] A successful extraction hinges on the use of a solvent system that can
penetrate the sample, break the non-covalent bonds (like hydrogen bonds and van der Waals
forces) that hold lipids within membranes and lipoprotein complexes, and then partition the
lipids into a distinct phase that can be easily collected.[2][3] This is typically achieved using a
mixture of polar and non-polar solvents.[1][2]

The Stalwarts: Chloroform-Methanol Based Methods
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For decades, methods based on a chloroform and methanol mixture have been the gold
standard in lipid extraction.[4][5] These techniques rely on creating a single-phase system to
thoroughly extract lipids, followed by the induction of a phase separation to isolate them.[4][6]

The Folch Method

Developed in 1957, the Folch method is renowned for its exhaustive extraction capabilities,
particularly for tissue samples.[4][7][8] It utilizes a 2:1 chloroform:methanol ratio, which, when
mixed with the sample, forms a monophasic solution that effectively solubilizes a wide array of
lipids.[4][8] The subsequent addition of water or a salt solution induces a phase separation,
resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with
polar contaminants.[4][8]

Causality Behind the Method: The high ratio of chloroform to methanol creates a relatively non-
polar monophasic system, ideal for disrupting lipid-protein complexes in tissues. The large
solvent volume (typically a 20-fold excess over the sample volume) ensures a comprehensive
extraction.[9][10]

» Homogenization: Weigh the tissue sample and homogenize it in a 2:1 (v/v)
chloroform:methanol mixture. Use approximately 20 mL of solvent for every 1 gram of tissue.
[10]

« Filtration/Centrifugation: To remove solid debris, either filter the homogenate through a
Buchner funnel or centrifuge it to pellet the solids.[8][11]

» Phase Separation: Add 0.2 volumes of water or a 0.9% NaCl solution to the collected liquid
phase.[4] Vortex the mixture thoroughly.

o Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to
achieve a clear separation of the two phases.[4]

 Lipid Collection: Carefully collect the lower, lipid-rich chloroform phase using a glass Pasteur
pipette.[4][8] It is crucial to avoid disturbing the protein interface.

e Drying: Evaporate the chloroform under a stream of nitrogen or using a vacuum centrifuge to
obtain the dried lipid extract.
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The Bligh & Dyer Method

Introduced in 1959, the Bligh & Dyer method is a modification of the Folch technique,
specifically optimized for samples with high water content, such as fish muscle.[6] It is generally
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faster and uses less solvent than the Folch method.[6][10] The key difference lies in the initial
solvent ratio and the process of forming the biphasic system.[6]

Causality Behind the Method: The initial 1:2 (v/v) chloroform:methanol ratio, combined with the
water already present in the sample, creates the initial monophasic system.[6][12] The
subsequent addition of equal parts chloroform and water adjusts the solvent ratios to induce
phase separation.[12] This method is particularly effective for wet samples as it incorporates
the sample's water into the initial extraction phase.[13]

e Initial Extraction: To 1 mL of your sample (e.g., plasma, cell suspension), add 3.75 mL of a
1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute.[6][12] This creates a
single-phase system.

 Induce Phase Separation (Part 1): Add 1.25 mL of chloroform to the mixture and vortex for 1
minute.[6][12]

 Induce Phase Separation (Part 2): Add 1.25 mL of distilled water and vortex for another
minute.[6][12] This will create a biphasic system.

o Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to cleanly separate
the phases.[12] A protein disk may form at the interface.

 Lipid Collection: Carefully insert a Pasteur pipette through the upper aqueous layer and the
protein disk to collect the lower chloroform layer containing the lipids.[6][12]

» Drying: Evaporate the solvent to obtain the purified lipid extract.
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The Modern Alternative: Methyl-tert-butyl Ether
(MTBE)

The use of chloroform in the classic methods poses significant health and safety risks due to its
toxicity and carcinogenicity.[14] This has driven the development of safer and more
environmentally friendly alternatives. The MTBE method, sometimes referred to as the Matyash
method, has emerged as a robust and popular choice.[14][15]

Causality Behind the Method: This method uses a mixture of methanol and MTBE.[14] After
initial extraction in a monophasic system, the addition of water induces phase separation. A key
advantage of MTBE is its lower density compared to chloroform. This results in the lipid-
containing organic phase being the upper layer, which is easier and safer to collect, minimizing
the risk of contamination from the lower aqueous phase or the protein pellet at the interface.
[14][16]

Sample Preparation: In a microtube, add 200 pL of methanol to 100 pL of plasma.[17]
¢ Solvent Addition: Add 800 uL of MTBE to the sample.[17]

o Extraction: Cap the tube, vortex briefly (approx. 10 seconds), and then incubate for 1 hour at
a controlled temperature (e.g., 4°C) to facilitate protein precipitation and lipid extraction.[17]

o Phase Separation: Add 300 uL of deionized water to induce phase separation.[17] Vortex
again briefly.

o Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the
precipitated proteins and clearly separate the two phases.[17]

 Lipid Collection: Carefully collect the upper MTBE phase, which contains the lipids, and
transfer it to a new tube.[16][17]

e Drying: Evaporate the solvent to obtain the lipid extract.
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Comparative Analysis: Performance and Selection
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The choice of extraction method is not trivial and should be guided by the specific goals of the

analysis, the nature of the sample, and the available instrumentation. Studies have shown that

while all three methods are effective, they can exhibit biases in the recovery of certain lipid

classes.

Feature

Folch Method

Bligh & Dyer
Method

MTBE (Matyash)
Method

Primary Application

Tissues,
comprehensive
extraction[4][7]

High-water content
samples (e.g.,
biofluids, wet tissue)
[6][13]

General purpose,
high-throughput
lipidomics, safer
alternative[14][18]

Solvent System

Chloroform:Methanol
(2:1)(8]

Chloroform:Methanol:

Water (variable ratios)

[6]

MTBE:Methanol:Wate
r[14]

Lipid Phase Location

Lower Phase[16]

Lower Phase[19]

Upper Phase[14][16]

Solvent Volume

High (typically 20:1
solvent:sample)[9][10]

Moderate (typically
4:1 solvent:sample)[9]

Moderate to High[15]

Safety Profile

Poor (uses toxic,
carcinogenic
chloroform)[14]

Poor (uses toxic,
carcinogenic
chloroform)[14]

Good (avoids
chloroform)[16][18]

Throughput

Lower, more labor-

intensive

Moderate

High, amenable to

automation[14]

Reported Efficacy

Considered the "gold
standard" for total lipid
recovery, especially in
samples >2% lipid.[4]
[91[10]

Efficient for wet
samples, but may
underestimate lipids in
high-fat samples
compared to Folch.[9]
[10]

Similar or better
recoveries for most
major lipid classes
compared to
Folch/B&D.[3][14] May
be more effective for

polar lipids.[3]

Key Experimental Insights:
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o Sample-to-Solvent Ratio is Critical: For both Folch and Bligh & Dyer methods, a sample-to-
solvent ratio of 1:20 (v/v) has been shown to yield the best results for plasma-based
lipidomics.[9][15][20] The MTBE method may require a larger solvent volume to achieve
comparable results.[15]

 Lipid Class Bias: While often comparable, some studies suggest differences. For instance,
the Folch and Bligh & Dyer methods may provide higher peak areas for
lysophosphatidylcholines (LPCs) compared to the MTBE method at certain solvent ratios.
[15] Conversely, some data indicates the MTBE method can be more effective in extracting
polar lipids.[3]

o Reproducibility: The MTBE method has demonstrated excellent reproducibility, with some
studies showing it to be the most reproducible of the three.[21] The median intra-assay
coefficient of variation (CV%) for the MTBE method has been reported to be lower than that
for Folch and Bligh & Dyer in some comparisons.[3]

Conclusion and Recommendations

The selection of a lipid extraction solvent is a foundational decision in lipid analysis.

e The Folch method remains a benchmark for its thoroughness, especially for solid tissues, but
its high solvent consumption and the toxicity of chloroform are significant drawbacks.

o The Bligh & Dyer method is an excellent, resource-sparing choice for samples with high
water content, offering a good balance of efficiency and speed. However, it shares the same
safety concerns as the Folch method and may underestimate lipid content in very rich
samples.[10]

e The MTBE method represents a significant advancement, offering comparable or even
superior extraction efficiency for many lipid classes while eliminating the use of hazardous
chloroform.[3][14] Its key advantages—the upper-phase lipid collection and amenability to
automation—make it an ideal choice for modern, high-throughput lipidomics and for any
laboratory prioritizing safety and efficiency.[14]

Ultimately, the optimal method depends on your specific experimental context. For broad-
based, high-throughput lipidomic studies where safety and automation are priorities, the MTBE
method is highly recommended. For targeted analyses of specific tissues where historical data
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comparison is crucial, the classical Folch or Bligh & Dyer methods, when performed with
appropriate safety precautions, remain viable and powerful techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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